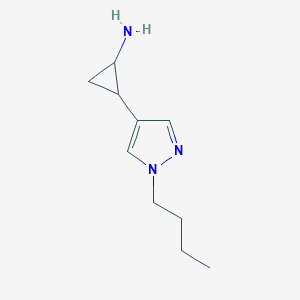
N-(3,4-Dihydro-2H-pyrrol-5-yl)-1,3-dimethyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dihidro-2H-pirrol-5-il)-1,3-dimetil-1H-pirazol-4-amina es un compuesto de interés en la química orgánica debido a su estructura única y aplicaciones potenciales. Este compuesto presenta un anillo de pirazol sustituido con una porción de pirrolidina, lo que le confiere propiedades químicas y biológicas distintas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(3,4-Dihidro-2H-pirrol-5-il)-1,3-dimetil-1H-pirazol-4-amina se puede lograr a través de varios métodos. Un enfoque común implica la condensación de 2,5-dimetoxi tetrahidrofurano con aminas apropiadas en presencia de una cantidad catalítica de cloruro de hierro(III) . Este método permite la formación de pirroles N-sustituidos en condiciones suaves con buenos rendimientos.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: N-(3,4-Dihidro-2H-pirrol-5-il)-1,3-dimetil-1H-pirazol-4-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde la porción de pirrolidina puede ser reemplazada por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Haluros de alquilo o cloruros de sulfonilo en presencia de una base como el hidróxido de sodio.
Principales productos formados:
Oxidación: Formación de los correspondientes N-óxidos.
Reducción: Formación de derivados de aminas reducidas.
Sustitución: Formación de derivados N-sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
N-(3,4-Dihidro-2H-pirrol-5-il)-1,3-dimetil-1H-pirazol-4-amina tiene diversas aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de N-(3,4-Dihidro-2H-pirrol-5-il)-1,3-dimetil-1H-pirazol-4-amina implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando los efectos biológicos deseados. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la progresión de la enfermedad, ejerciendo así efectos terapéuticos .
Compuestos Similares:
Derivados de pirrolidina: Compuestos que contienen la porción de pirrolidina con diferentes sustituyentes.
Singularidad: N-(3,4-Dihidro-2H-pirrol-5-il)-1,3-dimetil-1H-pirazol-4-amina es único debido a su patrón de sustitución específico en el anillo de pirazol, lo que le confiere una reactividad química y una actividad biológica distintas en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H14N4 |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
N-(3,4-dihydro-2H-pyrrol-5-yl)-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C9H14N4/c1-7-8(6-13(2)12-7)11-9-4-3-5-10-9/h6H,3-5H2,1-2H3,(H,10,11) |
Clave InChI |
GPNSIVYYNDLTKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1NC2=NCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-Ethylphenyl)benzo[d]oxazol-5-yl)-3,5-dinitrobenzamide](/img/structure/B11782260.png)









![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11782324.png)
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B11782331.png)


